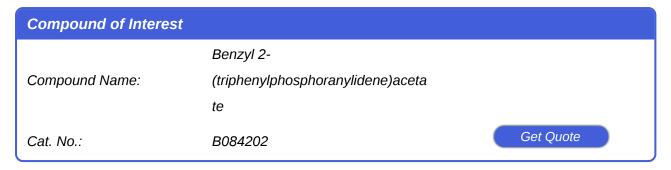


Spectroscopic and Synthetic Profile of Benzyl 2-(triphenylphosphoranylidene)acetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **Benzyl 2-(triphenylphosphoranylidene)acetate**, a stabilized ylide commonly employed in organic synthesis, particularly in the Wittig reaction for the formation of α,β -unsaturated esters. This document details available spectroscopic data (NMR, IR, MS), provides experimental protocols for its preparation and analysis, and includes visualizations of its synthetic pathway and reaction mechanism.

Spectroscopic Data

Precise, experimentally-derived quantitative data for the NMR, IR, and Mass Spectra of **Benzyl 2-(triphenylphosphoranylidene)acetate** is not widely available in the public domain. However, spectra are available from commercial sources such as Sigma-Aldrich.[1] Based on the molecular structure and data from analogous compounds, the expected spectral characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy is a fundamental technique for the structural elucidation of this phosphorus ylide.

Table 1: Predicted NMR Spectroscopic Data for **Benzyl 2- (triphenylphosphoranylidene)acetate**

Nucleus	Chemical Shift (δ) Range (ppm)	Expected Multiplicity	Assignment
1H	7.20 - 7.80	Multiplet	P(C ₆ H ₅) ₃ , C ₆ H ₅ CH ₂
~5.00	Singlet	C ₆ H ₅ CH ₂	
~3.00	Doublet	P=CH	
13C	160 - 170	Doublet	C=O
120 - 140	Multiple Doublets	C ₆ H ₅ (aromatic carbons)	
~65	Singlet	OCH ₂	_
~30	Doublet	P=CH	-

Note: The phosphorus atom (³¹P) will couple with adjacent protons and carbons, leading to doublet signals for the methine proton (P=CH) and the carbons of the phosphonium group and the ylidic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies for **Benzyl 2- (triphenylphosphoranylidene)acetate**



Frequency Range (cm ⁻¹)	Vibration Type	Functional Group
3050 - 3080	C-H stretch	Aromatic
1600 - 1650	C=O stretch (ester)	Conjugated Ester
1430 - 1450	P-Ph stretch	Triphenylphosphine
1100 - 1250	C-O stretch	Ester

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data for **Benzyl 2- (triphenylphosphoranylidene)acetate**

m/z Value	Assignment	
410.44	[M] ⁺ (Molecular Ion)	
262	[P(C ₆ H ₅) ₃] ⁺	
183	[P(C ₆ H ₅) ₂] ⁺	
108	[C ₇ H ₈ O] ⁺ (Benzyl alcohol fragment)	
91	[C ₇ H ₇] ⁺ (Tropylium ion)	

Experimental Protocols Synthesis of Benzyl 2(triphenylphosphoranylidene)acetate

This protocol is adapted from established procedures for the synthesis of stabilized phosphorus ylides.

Materials:



- Triphenylphosphine (Ph₃P)
- · Benzyl bromoacetate
- · Toluene, anhydrous
- Sodium hydroxide (NaOH) solution, aqueous
- · Water, deionized
- · Diethyl ether, cold

Procedure:

- Phosphonium Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine in anhydrous toluene.
- Add benzyl bromoacetate to the solution.
- Heat the reaction mixture at reflux for 12-24 hours, during which the phosphonium salt will
 precipitate.
- Cool the mixture to room temperature and collect the solid phosphonium salt by vacuum filtration. Wash the salt with a small amount of toluene.
- Ylide Formation: Transfer the dried phosphonium salt to a flask and dissolve it in water.
- Cool the solution in an ice bath and, with vigorous stirring, slowly add an aqueous solution of sodium hydroxide.
- The ylide will precipitate as a solid. Collect the solid by vacuum filtration.
- Wash the solid with cold deionized water, followed by a wash with cold diethyl ether.
- Dry the resulting white to off-white solid, Benzyl 2-(triphenylphosphoranylidene)acetate, under vacuum.[2]

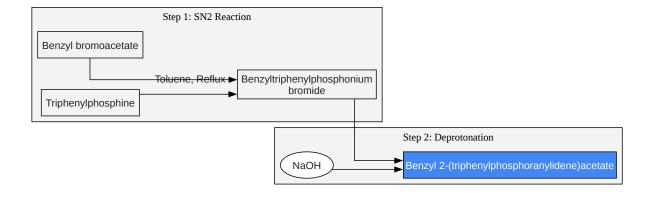
Spectroscopic Analysis Protocols



- NMR Spectroscopy:1H and 13C NMR spectra can be acquired on a 300 or 500 MHz spectrometer. The sample is typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: IR spectra can be recorded on an FT-IR spectrometer using either KBr pellets or as a thin film on a salt plate.
- Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Visualizations Synthesis of Benzyl 2(triphenylphosphoranylidene)acetate

The synthesis involves a two-step process: formation of the phosphonium salt followed by deprotonation to form the ylide.



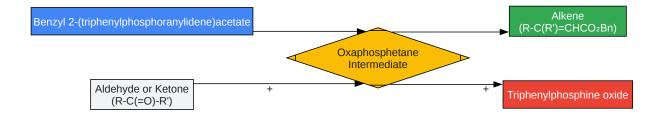
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Caption: Synthetic pathway for **Benzyl 2-(triphenylphosphoranylidene)acetate**.



General Wittig Reaction

This compound is a key reagent in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.



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Caption: The general mechanism of the Wittig reaction.[3][4][5][6][7]

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